Welcome to the BenchChem Online Store!
molecular formula C8H12N4 B151936 2-(1-Piperazinyl)pyrimidine CAS No. 125523-53-7

2-(1-Piperazinyl)pyrimidine

Cat. No. B151936
M. Wt: 164.21 g/mol
InChI Key: MRBFGEHILMYPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04598078

Procedure details

To a solution of anhydrous piperazine (95 g; 1 mol) in ethanol (475 ml), there was added 2-chloropyrimidine (22.9 g; 0.2 mol), and the resultant mixture was stirred at room temperature for 3 hours. After completion of the reaction, a 5% aqueous sodium hydroxide solution was added, followed by extraction with chloroform. The chloroform layer was washed thrice with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was distilled to give 1-(2-pyrimidinyl)piperazine. B.P., 131°-132° C./1.5 mmHg.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
475 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[N:13]=[CH:12][CH:11]=[CH:10][N:9]=1.[OH-].[Na+]>C(O)C>[N:9]1[CH:10]=[CH:11][CH:12]=[N:13][C:8]=1[N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
22.9 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
475 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed thrice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04598078

Procedure details

To a solution of anhydrous piperazine (95 g; 1 mol) in ethanol (475 ml), there was added 2-chloropyrimidine (22.9 g; 0.2 mol), and the resultant mixture was stirred at room temperature for 3 hours. After completion of the reaction, a 5% aqueous sodium hydroxide solution was added, followed by extraction with chloroform. The chloroform layer was washed thrice with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was distilled to give 1-(2-pyrimidinyl)piperazine. B.P., 131°-132° C./1.5 mmHg.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
475 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[N:13]=[CH:12][CH:11]=[CH:10][N:9]=1.[OH-].[Na+]>C(O)C>[N:9]1[CH:10]=[CH:11][CH:12]=[N:13][C:8]=1[N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
95 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
22.9 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
475 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed thrice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.